Cas no 2228772-27-6 (3-(5-bromo-2-fluoropyridin-3-yl)but-3-en-1-amine)

3-(5-ブロモ-2-フルオロピリジン-3-イル)ブト-3-エン-1-アミンは、有機合成化学において重要な中間体です。この化合物は、ブロモ基とフルオロ基を有するピリジン環と、反応性の高いブテン-1-アミン構造を併せ持つため、医薬品や農薬の開発において多様な修飾が可能です。特に、ハロゲン化アリール部位はパラジウムカップリング反応などのクロスカップリング反応に適しており、複雑な分子骨格の構築に有用です。さらに、アミン基はさらなる誘導体化の足場として機能し、生物活性化合物の合成に広く応用できます。高い純度と安定性を備えており、研究用途に最適です。

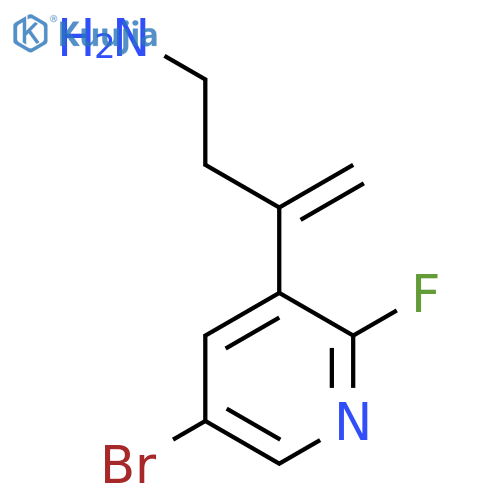

2228772-27-6 structure

商品名:3-(5-bromo-2-fluoropyridin-3-yl)but-3-en-1-amine

3-(5-bromo-2-fluoropyridin-3-yl)but-3-en-1-amine 化学的及び物理的性質

名前と識別子

-

- 3-(5-bromo-2-fluoropyridin-3-yl)but-3-en-1-amine

- EN300-1909273

- 2228772-27-6

-

- インチ: 1S/C9H10BrFN2/c1-6(2-3-12)8-4-7(10)5-13-9(8)11/h4-5H,1-3,12H2

- InChIKey: DQCBTFUYCFYNNM-UHFFFAOYSA-N

- ほほえんだ: BrC1=CN=C(C(=C1)C(=C)CCN)F

計算された属性

- せいみつぶんしりょう: 244.00114g/mol

- どういたいしつりょう: 244.00114g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 187

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.9Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

3-(5-bromo-2-fluoropyridin-3-yl)but-3-en-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1909273-2.5g |

3-(5-bromo-2-fluoropyridin-3-yl)but-3-en-1-amine |

2228772-27-6 | 2.5g |

$2856.0 | 2023-09-18 | ||

| Enamine | EN300-1909273-0.25g |

3-(5-bromo-2-fluoropyridin-3-yl)but-3-en-1-amine |

2228772-27-6 | 0.25g |

$1341.0 | 2023-09-18 | ||

| Enamine | EN300-1909273-0.5g |

3-(5-bromo-2-fluoropyridin-3-yl)but-3-en-1-amine |

2228772-27-6 | 0.5g |

$1399.0 | 2023-09-18 | ||

| Enamine | EN300-1909273-0.05g |

3-(5-bromo-2-fluoropyridin-3-yl)but-3-en-1-amine |

2228772-27-6 | 0.05g |

$1224.0 | 2023-09-18 | ||

| Enamine | EN300-1909273-1.0g |

3-(5-bromo-2-fluoropyridin-3-yl)but-3-en-1-amine |

2228772-27-6 | 1g |

$1458.0 | 2023-06-02 | ||

| Enamine | EN300-1909273-10g |

3-(5-bromo-2-fluoropyridin-3-yl)but-3-en-1-amine |

2228772-27-6 | 10g |

$6266.0 | 2023-09-18 | ||

| Enamine | EN300-1909273-1g |

3-(5-bromo-2-fluoropyridin-3-yl)but-3-en-1-amine |

2228772-27-6 | 1g |

$1458.0 | 2023-09-18 | ||

| Enamine | EN300-1909273-10.0g |

3-(5-bromo-2-fluoropyridin-3-yl)but-3-en-1-amine |

2228772-27-6 | 10g |

$6266.0 | 2023-06-02 | ||

| Enamine | EN300-1909273-5.0g |

3-(5-bromo-2-fluoropyridin-3-yl)but-3-en-1-amine |

2228772-27-6 | 5g |

$4226.0 | 2023-06-02 | ||

| Enamine | EN300-1909273-0.1g |

3-(5-bromo-2-fluoropyridin-3-yl)but-3-en-1-amine |

2228772-27-6 | 0.1g |

$1283.0 | 2023-09-18 |

3-(5-bromo-2-fluoropyridin-3-yl)but-3-en-1-amine 関連文献

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

2228772-27-6 (3-(5-bromo-2-fluoropyridin-3-yl)but-3-en-1-amine) 関連製品

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

TAIXING JOXIN BIO-TEC CO.,LTD.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬